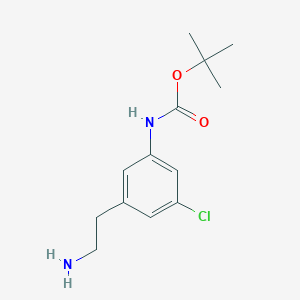

tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate

CAS No.: 1188265-90-8

Cat. No.: VC3320092

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1188265-90-8 |

|---|---|

| Molecular Formula | C13H19ClN2O2 |

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | tert-butyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate |

| Standard InChI | InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-11-7-9(4-5-15)6-10(14)8-11/h6-8H,4-5,15H2,1-3H3,(H,16,17) |

| Standard InChI Key | NSTYMMMUEUICHR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CCN)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CCN)Cl |

Introduction

Compound Identification and Fundamental Properties

tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate is an aromatic carbamate derivative characterized by its chlorophenyl ring structure with an aminoethyl side chain and a tert-butoxycarbonyl protecting group. As a research compound, it belongs to a broader class of carbamates that have shown various biological activities across different therapeutic areas.

The compound is precisely identified through multiple chemical identifiers, as shown in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1188265-90-8 |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | tert-butyl N-[3-(2-aminoethyl)-5-chlorophenyl]carbamate |

| PubChem Compound ID | 71464153 |

| Standard InChIKey | NSTYMMMUEUICHR-UHFFFAOYSA-N |

This compound contains several noteworthy structural features that contribute to its chemical behavior and potential biological activity. The presence of a primary amine group (-NH₂) at the end of the ethyl chain provides a site for hydrogen bonding and potential derivatization. Simultaneously, the chlorine substituent on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets.

Chemical Structure Representation

The chemical structure of tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate can be represented through various notation systems. The SMILES notation (CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CCN)Cl) provides a linear representation that captures the connectivity of atoms within the molecule. This structure contains both hydrophobic components (the tert-butyl group and chlorophenyl ring) and hydrophilic elements (the carbamate and amine functionalities), creating an amphipathic molecule with potential for diverse interactions in biological systems.

Structural Features and Chemical Characterization

The structural backbone of tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate consists of a substituted phenyl ring with a carbamate group at one position and an aminoethyl chain at another position. The chlorine substitution at the 5-position of the phenyl ring introduces electronic effects that influence the compound's reactivity and physicochemical properties.

Key Functional Groups

The compound contains several key functional groups that define its chemical behavior:

-

Carbamate group (-NHCOO-): Provides stability and is commonly used as a protecting group in organic synthesis

-

Primary amine (-NH₂): Offers a reactive site for further functionalization

-

Chlorophenyl group: Contributes to lipophilicity and potential binding interactions

-

tert-Butyl group: Serves as a protecting group that can be selectively removed under acidic conditions

These functional elements collectively determine the compound's solubility, reactivity, and potential biological interactions. The presence of both the carbamate and amine groups suggests that the compound may engage in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems.

Applications and Biological Activity

tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate is primarily categorized as a research compound with potential applications in drug development. Although specific biological activity data for this exact compound is limited in the search results, insights can be drawn from its structural features and related compounds.

Structure-Activity Considerations

The structural elements of tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate may contribute to specific biological activities:

-

The aminoethyl group provides a positively charged moiety at physiological pH, which may facilitate interactions with negatively charged biological targets

-

The chlorine substituent increases lipophilicity, potentially enhancing membrane permeability

-

The carbamate group may serve as both a hydrogen bond donor and acceptor, facilitating interactions with protein binding sites

These structural features collectively suggest that the compound could have applications in targeting specific biological pathways, though detailed pharmacological studies would be necessary to confirm these hypotheses.

Comparison with Related Compounds

To better understand the potential properties and applications of tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate, it is valuable to examine structurally related compounds that have been more extensively studied.

Structural Analogs and Their Properties

Several related carbamate compounds have demonstrated significant biological activities. For example, a series of (3-benzyl-5-hydroxyphenyl)carbamates have shown promising inhibitory activity against various strains of Mycobacterium tuberculosis, with MIC values ranging from 0.625 to 6.25 μg/mL. These compounds share the core phenylcarbamate structure with our target compound but differ in their specific substitution patterns.

Table 2: Comparison of tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate with Related Compounds

Structure-Activity Relationships in Carbamates

Studies on related compounds have revealed important structure-activity relationships. For instance, research on (3-benzyl-5-hydroxyphenyl)carbamates demonstrated that the nature of the carbamate substituent significantly influences antimicrobial activity. Specifically, cycloalkyl carbamates (such as cyclohexyl and cycloheptyl derivatives) exhibited enhanced potency compared to simple alkyl or aryl carbamates.

These findings suggest that the specific substitution pattern in tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate, particularly the combination of the chlorine substituent and the aminoethyl chain, may confer unique biological properties that warrant further investigation.

Future Research Directions

The structural features and potential applications of tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate suggest several promising avenues for future research.

Exploration of Biological Activities

Given the promising biological activities of structurally related phenylcarbamates, particularly their antimicrobial properties, systematic screening of tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate against various biological targets would be valuable. Special emphasis could be placed on:

-

Antimicrobial activity, particularly against drug-resistant pathogens

-

Anti-inflammatory pathways, given the potential applications mentioned

-

Anticancer mechanisms, evaluating potential cytotoxicity against various cancer cell lines

Structure-Activity Relationship Studies

The development of a series of structural analogs with systematic modifications would provide valuable insights into the structure-activity relationships of this compound class. Potential modifications include:

-

Variation of the substituent position on the phenyl ring

-

Modification of the aminoethyl chain length or functionality

-

Replacement of the tert-butyl group with other carbamate protecting groups

-

Investigation of bioisosteric replacements for the chlorine atom

Such studies would help identify the structural elements critical for biological activity and guide the rational design of more potent derivatives.

Synthetic Methodology Development

The development of efficient and scalable synthetic routes to tert-Butyl (3-(2-aminoethyl)-5-chlorophenyl)carbamate and its analogs represents another important research direction. This might include:

-

Exploration of green chemistry approaches to minimize environmental impact

-

Development of one-pot synthetic procedures to increase efficiency

-

Investigation of selective functionalization strategies for complex intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume